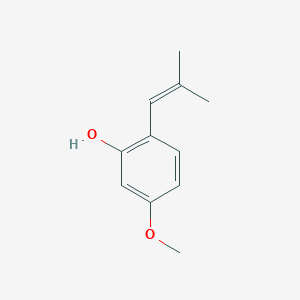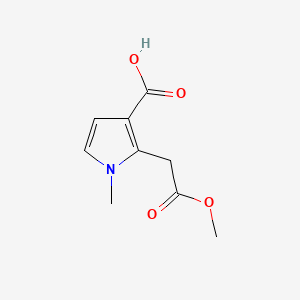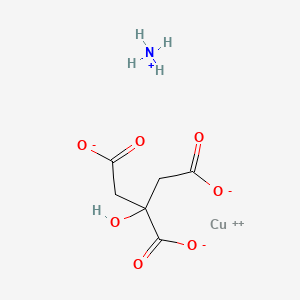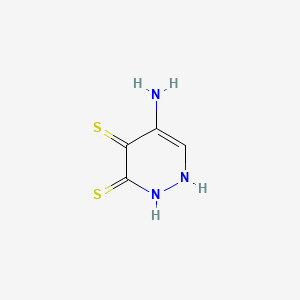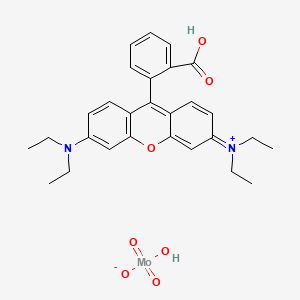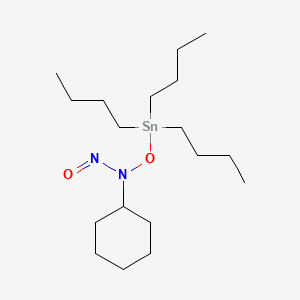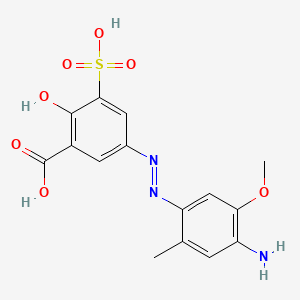
4,5,6,7,7-Pentamethyloct-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7,7-Pentamethyloct-4-en-3-one is an organic compound with the molecular formula C13H24O It is characterized by its unique structure, which includes a double bond and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7,7-Pentamethyloct-4-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as alkenes and ketones.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
4,5,6,7,7-Pentamethyloct-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are employed to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or acids, while reduction can produce alkanes.
科学的研究の応用
4,5,6,7,7-Pentamethyloct-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 4,5,6,7,7-Pentamethyloct-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetramethyloct-4-en-3-one: Similar in structure but with one less methyl group.
4,5,6,7,7-Hexamethyloct-4-en-3-one: Similar in structure but with one additional methyl group.
Uniqueness
4,5,6,7,7-Pentamethyloct-4-en-3-one is unique due to its specific arrangement of methyl groups and the presence of a double bond. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
特性
CAS番号 |
81786-78-9 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
(E)-4,5,6,7,7-pentamethyloct-4-en-3-one |
InChI |
InChI=1S/C13H24O/c1-8-12(14)10(3)9(2)11(4)13(5,6)7/h11H,8H2,1-7H3/b10-9+ |
InChIキー |
RJMPLNRTACPFQN-MDZDMXLPSA-N |
異性体SMILES |
CCC(=O)/C(=C(\C)/C(C)C(C)(C)C)/C |
正規SMILES |
CCC(=O)C(=C(C)C(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


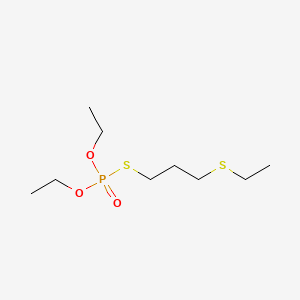

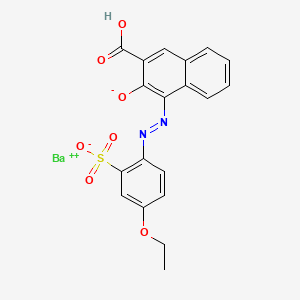
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
